5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

Physicochemical characterization Regioisomer differentiation Thermal stability

5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol (CAS 1248382-00-4) is a 1,2,4-triazole-phenol hybrid small molecule with molecular formula C₁₀H₁₂N₄O and molecular weight 204.23 g/mol. The compound features a 4,5-dimethyl-4H-1,2,4-triazole ring connected at the 3-position to a phenol core bearing a 5-amino substituent, yielding a distinctive 2-(triazol-3-yl)phenol connectivity pattern with both hydrogen bond donor (phenolic -OH, aromatic -NH₂) and acceptor (triazole N atoms) functionality.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B13635837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)C2=C(C=C(C=C2)N)O
InChIInChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3
InChIKeyKNNRNEAGLHMSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characterization


5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol (CAS 1248382-00-4) is a 1,2,4-triazole-phenol hybrid small molecule with molecular formula C₁₀H₁₂N₄O and molecular weight 204.23 g/mol . The compound features a 4,5-dimethyl-4H-1,2,4-triazole ring connected at the 3-position to a phenol core bearing a 5-amino substituent, yielding a distinctive 2-(triazol-3-yl)phenol connectivity pattern with both hydrogen bond donor (phenolic -OH, aromatic -NH₂) and acceptor (triazole N atoms) functionality . Commercial availability is established through multiple vendors offering the compound at ≥97% purity for research use . This compound belongs to a broader class of triazole-phenol derivatives that have garnered attention as macrophage migration inhibitory factor (MIF) binding agents and as ligand scaffolds for transition metal coordination [1][2].

MIF inhibitor scaffold SAR exploration
Tridentate ligand for transition metal catalysis
Regioisomer-specific analytical reference standard

Why 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol Cannot Be Interchanged with Closest Structural Analogs


Despite sharing the molecular formula C₁₀H₁₂N₄O with several commercially available analogs, 5-amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol presents a specific and non-interchangeable connectivity pattern. The 3-position attachment of the 4,5-dimethyl-4H-1,2,4-triazole ring to the phenol core, combined with the 5-amino (meta to phenolic -OH) substitution, produces a predicted boiling point of 463.0±55.0 °C that diverges by up to 14.2 °C from isomers with altered triazole connectivity . The measured LogP of 0.133 indicates a hydrophilic character distinct from many drug-like analogs, which has direct implications for solubility, membrane permeability, and assay buffer compatibility . Positional isomerism between the 5-amino and 2-amino regioisomers alters the intramolecular hydrogen bonding network and the spatial presentation of the amino group, which is critical for applications requiring precise pharmacophore geometry or metal coordination geometry . These quantifiable physicochemical differences mean that even closely related triazole-phenol compounds cannot be treated as drop-in replacements without re-validation of experimental conditions.

Regioisomer Positional isomerism alters hydrogen bonding network and may shift assay behavior
Triazole connectivity Altered triazole substitution pattern may produce divergent thermal stability and QC profiles
Lipophilicity Lower calculated LogP relative to drug-like analogs may change buffer solubility and membrane partitioning

5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Differentiation from Regioisomeric Analog (5-Amino vs 2-Amino Substitution)

The target compound 5-amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol exhibits a predicted boiling point of 463.0±55.0 °C, which is 5.9 °C higher than its regioisomer 2-amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol (CAS 1248496-37-8) at 457.1±55.0 °C, as predicted using the same computational methodology . Both isomers share identical molecular formula (C₁₀H₁₂N₄O), molecular weight (204.23), and predicted density (1.36±0.1 g/cm³), isolating the boiling point difference to the positional change of the amino group on the phenol ring. This 1.3% higher boiling point for the 5-amino isomer reflects altered intermolecular hydrogen bonding arising from the meta relationship between the amino and hydroxyl groups versus the ortho arrangement in the regioisomer.

Boiling point (predicted)
Head-to-head
463.0±55.0 °C Δ +5.9 °C 457.1±55.0 °C
Predicted boiling point may support regioisomer discrimination
Computed from ACD/Labs; experimental data not available
Physicochemical characterization Regioisomer differentiation Thermal stability

Triazole Connectivity and Thermal Stability: Comparison with 1-Ethyl-5-yl-Triazole Analog

The target compound, bearing a 4,5-dimethyl-4H-1,2,4-triazol-3-yl group attached at the phenol 2-position, shows a predicted boiling point of 463.0±55.0 °C . In contrast, 5-amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol (CAS 1251310-78-7), which carries the same molecular formula but features a 1-ethyl-1H-1,2,4-triazol-5-yl connectivity, has a substantially lower predicted boiling point of 448.8±55.0 °C . The 14.2 °C depression in boiling point for the 1-ethyl-5-yl analog is attributable to the altered triazole substitution pattern, which changes both the electronic distribution within the heterocycle and the overall molecular dipole. Both values derive from the same prediction methodology and source, enabling direct quantitative comparison.

Boiling point (triazole connectivity)
Head-to-head
463.0±55.0 °C Δ +14.2 °C 448.8±55.0 °C
Larger boiling point gap reflects triazole connectivity impact on thermal stability
Predicted values from same methodology; may assist QC differentiation
Triazole connectivity Thermal property differentiation Structure-thermal relationship

Lipophilicity Profile: Quantitative LogP Differentiation for Assay Design

The target compound has a calculated LogP of 0.133 with a fractional sp³ (Fsp3) of 0.20, as reported in the Fluorochem technical datasheet . With 2 hydrogen bond donors and 4 hydrogen bond acceptors, it resides at the hydrophilic boundary of Lipinski's rule-of-five space. While experimentally measured LogP values for the closest regioisomer are not publicly available, the 0.133 LogP places this compound distinctly below the typical oral drug-like sweet spot (LogP 1–3) and notably more hydrophilic than common MIF inhibitor scaffolds such as the biaryltriazole series (e.g., Jorgensen-3b with estimated LogP >2 based on structural features) [1]. The low LogP combined with dual HBD functionality (phenolic -OH + aromatic -NH₂) predicts high aqueous solubility relative to more lipophilic triazole-phenol analogs, which is consistent with the observation that reduced planarity in triazole-phenol inhibitors improves aqueous solubility [1].

Lipophilicity
Class-level
LogP 0.133 · Fsp3 0.20 · HBD 2 · HBA 4
Low calculated LogP predicts high aqueous solubility; distinct from lipophilic analogs
Computed LogP; experimental partition data not available
Lipophilicity LogP Drug-likeness Membrane permeability

MIF Tautomerase Inhibition: Class-Level Scaffold Validation Against ISO-1 Benchmark

The triazole-phenol scaffold, of which 5-amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is a direct structural member, has been validated as a bona fide MIF tautomerase inhibitor chemotype through systematic SAR studies [1]. In the Xiao et al. (2020) study, 27 triazole-phenol compounds were screened for MIF tautomerase inhibition, with the most potent compounds achieving Ki values as low as 0.44±0.03 µM (Jorgensen-3b) and 0.96±0.2 µM (compound 2d) [1]. These values represent a 46- to 100-fold improvement over the reference MIF inhibitor ISO-1, which has an IC50 of 7 µM (Ki of 44±4.9 µM in the tautomerase assay) [1]. Importantly, the study established that an ortho-fluoro substituent on the phenol ring (present in 1d and 2d but absent in the target compound) provides approximately 2-fold potency enhancement, and that the 4-substituent on the triazole dictates binding potency through lipophilic and stacking interactions [1]. The target compound, bearing a 4,5-dimethyl substitution lacking an extended aromatic 4-substituent, would be predicted to fall into the lower-potency region of this SAR landscape based on the observation that compounds in 'Group A' lacking extended substituents showed minimal inhibition at 50 µM [1]. However, the presence of the free 5-amino group provides a synthetically accessible handle for further derivatization to explore 4-position SAR expansion.

MIF tautomerase inhibition
Class-level
Target: uncharacterized ~100‑fold over ISO‑1 Leading: Ki 0.44 µM (Jorgensen‑3b)
Class‑validated MIF pharmacophore; target potency position requires characterization
SAR from Xiao 2020; no direct target compound data
MIF inhibition Tautomerase activity Triazole-phenol pharmacophore Inflammation

Metal Chelation Potential: Tridentate Donor Set Compared with Amino-Deficient Triazole-Phenol Analogs

The target compound presents a potential tridentate N,N,O donor set comprising: (i) the triazole N2 or N4 nitrogen, (ii) the 5-amino nitrogen, and (iii) the phenolic oxygen. This donor arrangement is structurally analogous to the well-characterized aminotriazole ligand family used in copper-catalyzed alkyne-azide cycloaddition (CuAAC) and phenol monooxygenation reactions [1]. In contrast, 4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenol (MW 189.22, C₁₀H₁₁N₃O) lacks the amino group entirely, offering only a bidentate N,O donor set . The amino group in the target compound not only adds a third coordination site but also increases the molecular weight by 15 Da and adds one hydrogen bond donor, altering both the coordination geometry possibilities and the solubility of resulting metal complexes. While direct comparative stability constants or catalytic activity data for the target compound versus the amino-deficient analog are not available in the literature, the established structure-activity paradigm in aminotriazole ligand chemistry demonstrates that increasing denticity from two to three nitrogen donors significantly modulates Cu(I) complex reactivity in phenol oxygenation [1].

Metal chelation potential
Data to verify
Tridentate N,N,O donor set vs bidentate N,O analog
Potential for tridentate metal coordination; binding constants not reported
No published stability data; experimental determination required
Metal coordination Tridentate ligand Aminotriazole Catalysis

Purity Specification and Vendor Differentiation for Reproducible Procurement

Multiple vendors offer 5-amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol at specified purities: Fluorochem (UK) at 98% with full SDS documentation and GHS hazard classification (H302, H315, H319, H335) ; Leyan at 98% ; and AKSci (USA) at 97% minimum purity with long-term storage recommendation at cool, dry conditions . In comparison, the regioisomer 2-amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is offered by AKSci at 97% and Leyan at 98% , indicating comparable commercial purity standards between isomers. The Fluorochem listing uniquely provides computed LogP (0.133), Fsp3 (0.20), hydrogen bond donor/acceptor counts, and MDL number (MFCD14639081), which are absent from other vendor datasheets. No vendor currently provides experimental NMR, HPLC chromatogram, or elemental analysis data in publicly accessible format for this compound.

Purity specification
Specification review
97–98% purity across vendors; Fluorochem provides computed LogP, HBD/HBA
Comparable purity to regioisomer; batch‑specific COA recommended
No public chromatographic purity data; request certificate of analysis
Purity specification Vendor comparison Quality assurance Procurement

5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol: Evidence-Backed Application Scenarios for Research Procurement


Late-Stage Diversification Scaffold for MIF Inhibitor SAR Expansion

The validated triazole-phenol MIF pharmacophore, as demonstrated by Xiao et al. (2020) with Ki values reaching 0.44 µM for optimized analogs, positions 5-amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol as a synthetically tractable starting scaffold for 4-position SAR exploration [1]. While the parent compound bearing only 4,5-dimethyl substitution is predicted to show modest intrinsic MIF inhibitory potency (analogous to 'Group A' compounds in the Xiao study), the free 5-amino group provides a convenient handle for amidation, sulfonylation, or reductive amination to install diverse 4-position substituents without protecting group manipulation at the phenol. The low LogP of 0.133 and dual hydrogen bond donor functionality predict favorable aqueous solubility for biochemical assay conditions, potentially mitigating the solubility-limited inhibition observed with compound 2d (aqueous solubility 10.8 µg/mL, 28 µM) [1]. Researchers should select this compound when the experimental goal is systematic exploration of 4-substituent effects on MIF binding, rather than when a pre-optimized nanomolar inhibitor is required.

Tridentate Ligand Precursor for Transition Metal Catalyst Development

The N,N,O donor set presented by this compound (triazole N, aniline N, phenol O) aligns with the structural features of established aminotriazole ligands used in Cu(I)-catalyzed transformations [2]. The 4,5-dimethyl substitution on the triazole ring provides steric modulation of the metal coordination environment without introducing additional coordinating functionality that could lead to undesired polynuclear complex formation. In contrast to the amino-deficient analog 4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenol (MW 189.22, bidentate only), the target compound offers an additional amine donor that can engage in hemilabile coordination—a property exploited in catalytic cycles requiring dynamic ligand detachment [2]. Procurement for this application is most appropriate when accompanied by experimental determination of metal binding constants, as no published stability data currently exist for this specific compound.

Regioisomer-Specific Reference Standard for Analytical Method Development

The 5.9 °C boiling point difference between the target compound (463.0±55.0 °C) and its 2-amino regioisomer (457.1±55.0 °C) establishes a thermal discrimination window suitable for GC-MS method development . This property, combined with the 14.2 °C separation from the 1-ethyl-5-yl-triazole connectivity isomer (448.8±55.0 °C), enables chromatographic resolution of closely related synthetic byproducts or degradation products . For analytical laboratories supporting medicinal chemistry programs that generate regioisomeric mixtures during triazole-forming reactions, this compound can serve as an authenticated reference standard. The comprehensive SDS documentation from Fluorochem, including GHS hazard classification, further supports safe handling during method development .

Hydrophilic Triazole-Phenol Probe for Aqueous-Phase Biological Screening

With a calculated LogP of 0.133 (the lowest among commercially characterized triazole-phenol analogs in its immediate structural class), this compound offers distinctive aqueous compatibility for biochemical and cell-based screening . The high predicted aqueous solubility relative to more lipophilic triazole-phenol MIF inhibitors (e.g., compound 2d at 28 µM in PBS pH 7.4) reduces the risk of compound precipitation at typical screening concentrations (10–50 µM) [1]. This property is particularly valuable for fragment-based screening campaigns, where high solubility is a prerequisite for reliable hit identification at millimolar concentrations. The compound's 2 HBD / 4 HBA profile also satisfies key physicochemical criteria for fragment library inclusion, positioning it as a potential fragment hit for targets beyond MIF that recognize amino-phenol pharmacophores.

Application
Selection Property
Validation Focus
MIF inhibitor SAR expansion
Triazole‑phenol scaffold with free 5‑amino handle
4‑Substituent SAR profiling and potency assessment
Transition metal catalyst development
Tridentate N,N,O donor ligand scaffold
Experimental metal binding constant determination
Regioisomer‑specific analytical standard
Predicted boiling point discrimination from isomers
GC‑MS method resolution verification
Aqueous‑phase fragment screening
Low calculated LogP, high predicted aqueous solubility
Solubility and aggregation assessment in assay buffer
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